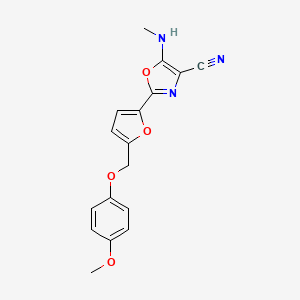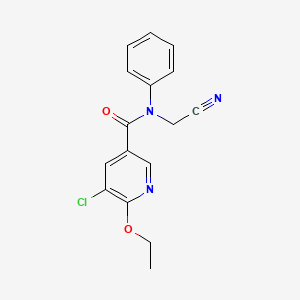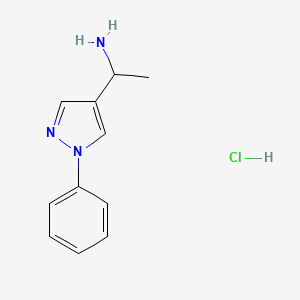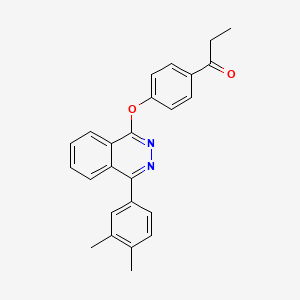![molecular formula C8H4INO3 B3016018 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione CAS No. 115081-93-1](/img/structure/B3016018.png)
8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione” is a type of oxazine, which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazines have been extensively used in different fields due to their broad applicability .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 3,4-dihydro-2H-benzo[e][1,3]oxazines have been synthesized through a two-step synthetic protocol . The structure of these compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Applications De Recherche Scientifique
Biological Effects of Salicylanilides and Related Compounds
The compound 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione, structurally related to the benz(e)(1,3)oxazine-2,4-diones, exhibits a broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The biological effects of these compounds can be modulated through structural changes, offering a versatile platform for pharmacological development. However, only a few of these compounds have been utilized in practice for specific purposes, such as anthelmintic agents or for controlling sea lamprey populations in Canadian lakes (Waisser & Kubicová, 1993).
Synthesis and Applications in Chemistry
This compound, as a member of the 1,2-benzoxazine compounds, plays a crucial role in organic synthesis. These compounds are known for their utility as chiral synthons and are involved in various chemical reactions. Their synthesis and the significance of the oxazinium salts as electrophiles are well-documented, providing a pathway for the creation of a diverse range of chemical compounds. This versatility is vital for applications in medicinal chemistry and the development of novel pharmaceuticals (Sainsbury, 1991).
Pharmacological Profile and Drug Design
The benzoxazine scaffold, to which this compound is related, is a prominent structure in medicinal chemistry. Benzoxazine derivatives are associated with a wide range of pharmacological properties, including anti-microbial, anti-cancer, anti-tuberculosis, anti-oxidant, and anti-inflammatory activities. The diverse biological activities and multiple modification sites of benzoxazine derivatives make them attractive targets for drug discovery and development (Tang et al., 2022).
Orientations Futures
The future directions for research on “8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it may be of interest to investigate its potential as a therapeutic agent .
Mécanisme D'action
Target of Action
Similar compounds, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Related compounds have been shown to inhibit cell proliferation , suggesting that this compound may also interact with cellular targets to inhibit growth and proliferation.
Biochemical Pathways
Given the reported cell proliferation inhibition of similar compounds , it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to inhibit cell proliferation , suggesting that this compound may also have anti-proliferative effects.
Propriétés
IUPAC Name |
8-iodo-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBBGFLPWOTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)
![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)
![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)
![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)


